N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine

Catalog No.
S7699806
CAS No.
M.F
C15H18N2O2S
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin...

Product Name

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine

IUPAC Name

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C15H18N2O2S/c1-20(18,19)15(7-8-15)11-16-10-13-5-2-4-12-6-3-9-17-14(12)13/h2-6,9,16H,7-8,10-11H2,1H3

InChI Key

XLZCYVWXYHEXTL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1(CC1)CNCC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CS(=O)(=O)C1(CC1)CNCC2=CC=CC3=C2N=CC=C3

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is a complex organic compound with a unique structure that incorporates a quinoline moiety and a cyclopropyl group. The compound is characterized by its functional groups, including a methylsulfonyl group and an amine. The presence of these groups suggests potential applications in medicinal chemistry, particularly in drug design and development.

The chemical formula for N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine can be represented as C13H16N2O2SC_{13}H_{16}N_2O_2S. Its structure features a quinoline ring, which is known for its biological activity, and a cyclopropyl group that may influence its pharmacological properties.

The chemical reactivity of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine can be explored through various reactions typical of amines and sulfonamides. Key reactions may include:

  • Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Sulfonamide Reactions: The methylsulfonyl group may participate in reactions typical of sulfonamides, such as electrophilic aromatic substitution or coupling reactions.
  • Cyclization: Under certain conditions, the compound may engage in cyclization reactions, potentially leading to the formation of new ring structures.

These reactions can be leveraged in synthetic pathways to develop derivatives or related compounds.

Compounds containing quinoline structures are often associated with significant biological activities, including antimicrobial, antimalarial, and anticancer properties. Preliminary studies suggest that N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine may exhibit:

  • Antimicrobial Activity: Potential efficacy against various bacterial strains due to the quinoline component.
  • Cytotoxic Effects: Possible cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy.

Further biological assays are necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine can be achieved through several synthetic routes:

  • Starting Materials: The synthesis typically begins with commercially available quinoline derivatives and cyclopropane precursors.
  • Reactions:
    • Formation of the Cyclopropyl Group: This can be accomplished using cyclopropanation techniques involving alkenes and diazo compounds.
    • Amine Formation: The introduction of the amine functionality can be done via reductive amination or direct amination methods.
    • Sulfonation: The methylsulfonyl group can be introduced through sulfonation reactions involving sulfur trioxide or other sulfonating agents.

Optimizing these steps can lead to higher yields and purities of the final compound.

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine holds potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antimicrobial or anticancer agents.
  • Chemical Biology: In studies aimed at understanding the role of quinoline derivatives in biological systems.

Research into its pharmacokinetics and toxicity profiles will be essential for advancing its application in medicinal chemistry.

Interaction studies are crucial for understanding how N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine interacts with biological targets. These studies may include:

  • Protein Binding Studies: To assess how well the compound binds to proteins, which can influence its efficacy and safety.
  • Enzyme Inhibition Assays: Evaluating whether the compound inhibits specific enzymes linked to disease pathways.

Such studies will help clarify its mechanism of action and therapeutic potential.

Similar compounds to N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine include:

Compound NameStructureNotable Features
Quinolinic acidC10H9NA neuroactive metabolite with excitotoxic properties.
8-HydroxyquinolineC9H7NOKnown for its chelating properties and use in treating metal poisoning.
3-HydroxyquinolineC9H9NOExhibits antibacterial activity and potential use in pharmaceuticals.

Uniqueness

N-[(1-methylsulfonylcyclopropyl)methyl]-1-quinolin-8-ylmethanamine is unique due to its combination of a methylsulfonyl substituent with a cyclopropane moiety, which may enhance its biological activity compared to other quinoline derivatives. This structural diversity could lead to novel interactions within biological systems, warranting further investigation into its pharmacological properties.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

290.10889899 g/mol

Monoisotopic Mass

290.10889899 g/mol

Heavy Atom Count

20

Dates

Last modified: 01-05-2024

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